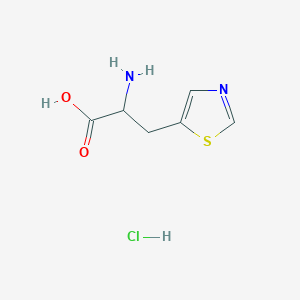

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride

Description

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride (CAS: 2089292-64-6) is a synthetic amino acid derivative characterized by a thiazole ring substituted at the β-position of the alanine backbone. Its molecular formula is C₆H₉ClN₂O₂S, with a molecular weight of 208.67 g/mol . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical research. The thiazole moiety—a five-membered heterocycle containing sulfur and nitrogen—imparts unique electronic and steric properties, which are critical for interactions in biological systems, such as enzyme inhibition or receptor binding .

Storage requires an inert atmosphere at room temperature, and safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name |

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTRJRFKLLPZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method involves the use of thiazole-5-carboxylic acid, which is reacted with an appropriate amino acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Alkyl halides in the presence of a base such as triethylamine in dichloromethane.

Major Products Formed

Oxidation: Formation of thiazole-5-carboxylic acid derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of 2-amino-3-(thiazol-5-yl)propanoic acid hydrochloride with analogous compounds:

Key Structural and Functional Differences

Thiazole vs. Benzo[d][1,3]dioxol :

- The thiazole group in the target compound provides a π-deficient aromatic system , favoring interactions with electron-rich biological targets (e.g., kinases or receptors) . In contrast, benzo[d][1,3]dioxol derivatives (CAS 77140-84-2, 2641915-74-2) feature an electron-rich aromatic ring , which may enhance binding to hydrophobic pockets in enzymes .

Imidazole vs. Thiazole :

- L-Histidine hydrochloride (CAS 5934-29-2) contains an imidazole ring, which participates in metal chelation and hydrogen bonding —properties critical for enzyme cofactors (e.g., histidine in metalloproteases) . The thiazole in the target compound lacks this dual functionality but offers greater chemical stability.

Hydrochloride Salt vs. Free Base :

- The hydrochloride form (CAS 2089292-64-6) improves aqueous solubility and crystallinity compared to the free base (CAS 1343718-84-2), facilitating formulation in drug development .

Biological Activity

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is attributed to its ability to interact with specific enzymes and receptors. The thiazole ring structure allows it to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the amino acid moiety can modulate receptor functions, leading to various biological effects such as antimicrobial and anticancer activities .

Biological Activities

Research indicates that 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride exhibits several biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by influencing cellular pathways involved in cancer progression .

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes related to metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride. The following table summarizes key findings regarding its antimicrobial activity:

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 0.0195 | Antibacterial |

| Bacillus mycoides | 0.0048 | Antibacterial |

| Candida albicans | 0.0048 | Antifungal |

| Staphylococcus aureus | 0.0098 | Antibacterial |

| Pseudomonas aeruginosa | 0.0134 | Antibacterial |

These results indicate that the compound is particularly effective against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride:

- Study on Antimicrobial Properties : A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it significantly inhibited the growth of resistant strains, suggesting its potential as a novel treatment option in antibiotic resistance scenarios .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation, indicating promising anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.